molecular formula C7H9NO2S B1603262 5-Isopropylthiazole-2-carboxylic acid CAS No. 1179337-78-0

5-Isopropylthiazole-2-carboxylic acid

Cat. No. B1603262
M. Wt: 171.22 g/mol
InChI Key: CKYOUPLMPVJJBY-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

A solution of ethyl 5-isopropylthiazole-2-carboxylate (example 54, step a) (0.105 g) in methanol (5 mL) was treated with a solution of lithium hydroxide (0.025 g) in water (3 mL) and the resultant mixture was stirred vigorously at 20° C. for 2 hours. The methanol was evaporated off under reduced pressure and the residual aqueous solution was diluted with brine (10 mL). The aqueous layer was washed with ether, then cooled in an ice bath and acidified by dropwise addition of concentrated aqueous hydrochloric acid. The mixture was extracted twice with ethyl acetate. The combined ethyl acetate layers were washed with brine, dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure to afford the subtitled compound. Yield 0.048 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[S:8][C:7]([C:9]([O:11]CC)=[O:10])=[N:6][CH:5]=1)([CH3:3])[CH3:2].[OH-].[Li+]>CO.O>[CH:1]([C:4]1[S:8][C:7]([C:9]([OH:11])=[O:10])=[N:6][CH:5]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CN=C(S1)C(=O)OCC
Name
Quantity
0.025 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
the residual aqueous solution was diluted with brine (10 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
acidified by dropwise addition of concentrated aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CN=C(S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.